3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
Overview
Description
“3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol” is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.20 . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves the use of various synthetic modification strategies . These strategies often involve the use of bioactive natural molecules as basic structures to obtain different substituted analogues . The synthesized compounds are then confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered tri-nitrogen aromatic heterocyclic structure . This unique structure allows the derivatives to easily bind with a variety of enzymes and receptors in biological systems .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives are typically characterized by their ability to form diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of approximately 353.4°C at 760 mmHg and a density of approximately 1.2 g/cm3 .
Scientific Research Applications
Antifungal Activity
1,2,3-Triazole derivatives, including compounds structurally similar to 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol, have shown significant antifungal properties. Studies on such compounds have demonstrated their effectiveness against various strains of Candida, suggesting their potential as antifungal agents. The synthesis of these derivatives often involves copper-catalyzed azide-alkyne cycloaddition, highlighting a method for creating potent antifungal compounds with variations in the triazole ring structure (Lima-Neto et al., 2012).
Biological Activities
Novel triazole compounds containing N,N-dialkyldithiocarbamate moieties have been synthesized and characterized, displaying fungistasis and plant growth-regulating activities. These findings indicate the diverse biological activities that triazole derivatives can exhibit, potentially leading to applications in agriculture and plant biology (Liangzhong et al., 2010).
Environmental Safety and Photophysical Properties
Triazole derivatives synthesized from industrial waste, such as cardanol and glycerol, have been assessed for their toxicological impact on various biological models. These compounds exhibit low acute toxicity, making them environmentally safer options for potential applications such as fluorescent biomarkers in biodiesel quality monitoring (Pelizaro et al., 2019).
Antimicrobial Properties
The microwave-assisted synthesis of 1,2,3-triazole derivatives has been explored, leading to compounds with significant antibacterial and antifungal activities. This approach offers an eco-friendly and economical pathway to generate triazole-based compounds with potential applications in developing new antimicrobial agents (Ashok et al., 2013).
Spectroscopic Studies and Molecular Organization
Spectroscopic studies on triazole derivatives have revealed insights into their molecular organization in different solvents, which is crucial for understanding their chemical behavior and potential applications in chemical sensing and molecular recognition (Matwijczuk et al., 2018).
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-6-8-7(2)10(9-6)4-3-5-11/h11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHGAVVAXIJTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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